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Compound of Interest

Compound Name:
2-bromo-N-

methylbenzenesulfonamide

Cat. No.: B1270548 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-bromo-N-methylbenzenesulfonamide is a chemical compound within the sulfonamide

class, a group of compounds of significant interest in medicinal chemistry and drug

development due to their diverse biological activities. Nuclear Magnetic Resonance (NMR)

spectroscopy is an essential analytical technique for the unambiguous structural elucidation

and purity assessment of such molecules. This document provides a detailed protocol for the

1H and 13C NMR analysis of 2-bromo-N-methylbenzenesulfonamide, along with predicted

spectral data based on analogous compounds.

Predicted NMR Data
Due to the limited availability of public experimental spectral data for 2-bromo-N-
methylbenzenesulfonamide, the following tables summarize the predicted 1H and 13C NMR

chemical shifts. These predictions are based on the analysis of structurally similar compounds

and established NMR principles. The numbering of the atoms corresponds to the diagram

below.
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Table 1: Predicted ¹H NMR Spectroscopic Data for 2-bromo-N-methylbenzenesulfonamide
(in CDCl₃)

Protons
Predicted
Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

H-3 ~ 7.9 - 8.1
Doublet of

doublets
1H J ≈ 7.8, 1.5

H-4 ~ 7.4 - 7.6
Triplet of

doublets
1H J ≈ 7.8, 1.5

H-5 ~ 7.6 - 7.8
Triplet of

doublets
1H J ≈ 7.8, 1.5

H-6 ~ 7.7 - 7.9
Doublet of

doublets
1H J ≈ 7.8, 1.5

NH ~ 4.9 - 5.2 Quartet 1H J ≈ 5.0

CH₃ ~ 2.7 - 2.9 Doublet 3H J ≈ 5.0

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-bromo-N-methylbenzenesulfonamide
(in CDCl₃)

Carbon Atom Predicted Chemical Shift (δ) ppm

C-1 ~ 139 - 141

C-2 ~ 120 - 122

C-3 ~ 134 - 136

C-4 ~ 128 - 130

C-5 ~ 132 - 134

C-6 ~ 127 - 129

CH₃ ~ 29 - 31
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Experimental Protocols
A standard protocol for acquiring high-quality 1H and 13C NMR spectra of 2-bromo-N-
methylbenzenesulfonamide is provided below.

1. Sample Preparation

For ¹H NMR: Dissolve 5-10 mg of 2-bromo-N-methylbenzenesulfonamide in approximately

0.6 mL of deuterated chloroform (CDCl₃).

For ¹³C NMR: Dissolve 20-50 mg of 2-bromo-N-methylbenzenesulfonamide in

approximately 0.6 mL of deuterated chloroform (CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample is homogeneous and free of any particulate matter.

2. NMR Spectrometer Setup and Data Acquisition

Instrument: A 400 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃.[1]

Internal Standard: Tetramethylsilane (TMS).[1]

Temperature: 298 K.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: ~16 ppm.

Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').

Spectral Width: ~240 ppm.

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

3. Data Processing and Analysis

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR

spectrum to deduce the connectivity of protons.

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.
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Caption: Structure of 2-bromo-N-methylbenzenesulfonamide with atom numbering.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 1H and 13C NMR Spectroscopic
Analysis of 2-bromo-N-methylbenzenesulfonamide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1270548#1h-and-13c-nmr-
spectroscopic-analysis-of-2-bromo-n-methylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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